Fluorine-18 rhpsma
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Overview
Description
Flotufolastat F-18 gallium is a radioactive diagnostic agent used in positron emission tomography (PET) imaging for prostate cancer. It is specifically designed to target the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells . This compound is used to detect PSMA-positive lesions in men with prostate cancer, aiding in the diagnosis and management of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flotufolastat F-18 gallium is synthesized through a series of chemical reactions involving the incorporation of the radioactive isotope fluorine-18 into the molecular structure. The synthesis typically involves the following steps:
Purification: The radiolabeled compound is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities.
Formulation: The purified compound is formulated into a sterile injectable solution for clinical use.
Industrial Production Methods
The industrial production of flotufolastat F-18 gallium involves the use of automated synthesis modules to ensure consistency and safety. These modules are designed to handle the radioactive materials and perform the synthesis, purification, and formulation steps in a controlled environment .
Chemical Reactions Analysis
Types of Reactions
Flotufolastat F-18 gallium primarily undergoes radiolabeling reactions, where the fluorine-18 isotope is incorporated into the molecule. This process involves nucleophilic substitution reactions, where the fluorine-18 replaces a leaving group in the precursor molecule .
Common Reagents and Conditions
Major Products
The major product of the synthesis is flotufolastat F-18 gallium, which is then purified and formulated for clinical use. The final product is a sterile injectable solution used for PET imaging .
Scientific Research Applications
Flotufolastat F-18 gallium has several scientific research applications, particularly in the field of medical imaging:
Prostate Cancer Imaging: It is used in PET imaging to detect PSMA-positive lesions in men with prostate cancer, aiding in the diagnosis and management of the disease.
Research Studies: It is used in clinical trials and research studies to evaluate the efficacy of new treatments for prostate cancer and to monitor disease progression.
Comparative Studies: It is compared with other PSMA-targeted imaging agents to determine its effectiveness and advantages in clinical settings.
Mechanism of Action
Flotufolastat F-18 gallium binds to the prostate-specific membrane antigen (PSMA) expressed on prostate cancer cells. The fluorine-18 isotope emits positrons, which interact with electrons in the body, producing gamma photons that are detected by PET scanners . This allows for the visualization of PSMA-positive lesions, providing detailed images of the cancerous tissues .
Comparison with Similar Compounds
Flotufolastat F-18 gallium is compared with other PSMA-targeted imaging agents, such as:
Piflufolastat F-18: Another fluorine-18 labeled PSMA-targeted imaging agent used in PET imaging for prostate cancer.
Gallium 68 PSMA-11: A gallium-68 labeled PSMA-targeted imaging agent used for similar purposes.
Uniqueness
Flotufolastat F-18 gallium has several unique features:
Longer Half-Life: The fluorine-18 isotope has a longer half-life compared to gallium-68, allowing for more flexible imaging schedules.
Higher Resolution: The use of fluorine-18 provides higher resolution images compared to gallium-68, improving diagnostic accuracy.
Faster Clearance: Flotufolastat F-18 gallium has a faster clearance from the blood pool, liver, and kidneys, reducing background noise in the images.
Similar Compounds
- Piflufolastat F-18
- Gallium 68 PSMA-11
Properties
Molecular Formula |
C63H96FGaN12O25Si |
---|---|
Molecular Weight |
1537.3 g/mol |
IUPAC Name |
gallium;2-[7-[(1S)-1-carboxy-4-[[(2R)-1-[[(1R)-1-carboxy-5-[[4-[[(4R)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]butanoyl]amino]butyl]amino]-4-oxobutanoyl]amino]pentyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-4,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C63H99FN12O25Si.Ga/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82;/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101);/q;+3/p-3/t40-,41-,42+,43+,44-,45+;/m1./s1/i64-1; |
InChI Key |
OJPQWJNFDOFXTN-WRFPGERRSA-K |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)[18F].[Ga+3] |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(C(C)(C)C)F.[Ga+3] |
Origin of Product |
United States |
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